molecular formula C23H22ClN5O2 B2696625 2-(4-chlorophenyl)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 921898-49-9

2-(4-chlorophenyl)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No. B2696625
CAS RN: 921898-49-9
M. Wt: 435.91
InChI Key: QBBHWPNOHUWRIJ-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C23H22ClN5O2 and its molecular weight is 435.91. The purity is usually 95%.
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Scientific Research Applications

Coordination Chemistry and Antioxidant Activity

Compounds related to pyrazole-acetamide derivatives have been synthesized and characterized for their potential in coordination chemistry and antioxidant activity. For example, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives show significant antioxidant activity, as demonstrated by various in vitro assays. These findings suggest potential applications in developing antioxidant agents and exploring the effects of hydrogen bonding on the self-assembly process in coordination complexes (Chkirate et al., 2019).

Anticancer and Antimicrobial Agents

Pyrazole derivatives, including pyrazolo[4,3-d]-pyrimidine derivatives, have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities. Certain compounds in this series exhibited higher anticancer activity compared to the reference drug doxorubicin, and most of the newly synthesized compounds showed good to excellent antimicrobial activity (Hafez et al., 2016).

In Vitro Antitumor Evaluation

Research into pyrazolo[3,4-d]pyrimidine derivatives has also revealed their potential antitumor activity against human breast adenocarcinoma cell lines. Among the new series of derivatives synthesized, certain compounds showed mild to moderate activity, indicating their potential application in cancer therapy (El-Morsy et al., 2017).

Cytotoxic Activity and Drug Design

The design and synthesis of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives have been explored for their anticancer activity. Research indicates that attaching different aryloxy groups to the pyrimidine ring can result in compounds with appreciable cancer cell growth inhibition, highlighting their potential as anticancer agents (Al-Sanea et al., 2020).

properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-[5-[(4-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5O2/c1-16-2-4-18(5-3-16)14-28-15-26-22-20(23(28)31)13-27-29(22)11-10-25-21(30)12-17-6-8-19(24)9-7-17/h2-9,13,15H,10-12,14H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBHWPNOHUWRIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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